Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine
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Overview
Description
Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is a compound that combines the properties of acetic acid and a guanidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 4-chlorophenylacetic acid with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: A related compound with similar structural features but different functional groups.
(4-Chlorophenylthio)acetic acid: Another similar compound with a thio group instead of a guanidine derivative.
Uniqueness
Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is unique due to its combination of acetic acid and guanidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41610-49-5 |
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Molecular Formula |
C10H14ClN5O2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H10ClN5.C2H4O2/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;1-2(3)4/h1-4H,(H6,10,11,12,13,14);1H3,(H,3,4) |
InChI Key |
RXBLZRXDBWHMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1N=C(N)N=C(N)N)Cl |
Origin of Product |
United States |
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